molecular formula C18H18N4O2S B2784043 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219901-71-9

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2784043
CAS No.: 1219901-71-9
M. Wt: 354.43
InChI Key: CSXSANDFWPKOPD-UHFFFAOYSA-N
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Description

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the coupling of the thiazole derivative with the pyridazinone moiety through an acetamide linkage. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide: shares structural similarities with other thiazole and pyridazinone derivatives.

    Thiazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

    Pyridazinone derivatives: These compounds are studied for their potential as anti-inflammatory, analgesic, and cardiovascular agents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound for research and development in various scientific fields.

Biological Activity

The compound 2-(4-methyl-2-phenylthiazol-5-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a pyridazine moiety. Its structure can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}OS
  • Molecular Weight : 304.37 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds similar to our target compound showed promising antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from <3.09 to 500 µg/mL, indicating effective inhibition of bacterial growth .

CompoundMIC (µg/mL)Activity Type
Compound A<3.09Antibacterial
Compound B500Antifungal

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, a class of thiazole-benzazole derivatives was synthesized and evaluated against A549 (lung cancer) and C6 (glioma) cell lines. The results showed that certain derivatives induced apoptosis in tumor cells, as evidenced by increased caspase-3 activity and reduced DNA synthesis .

Cell LineIC50_{50} (µM)Apoptosis Induction
A54910Yes
C65Yes

Antioxidant Activity

The antioxidant capacity of compounds similar to this compound has also been investigated using DPPH radical scavenging assays. Results indicated that these compounds possess significant free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of thiazole derivatives were synthesized and their antimicrobial activities were tested against various pathogens.
    • Notably, compounds with a pyridyl moiety exhibited higher antibacterial activity compared to those without.
  • Anticancer Mechanism Investigation :
    • The anticancer activity was evaluated through MTT assays and flow cytometry.
    • The study found that specific modifications in the thiazole structure enhanced cytotoxicity against cancer cells.

Properties

IUPAC Name

2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-15(25-18(21-13)14-6-3-2-4-7-14)12-16(23)19-10-11-22-17(24)8-5-9-20-22/h2-9H,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXSANDFWPKOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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